molecular formula C14H17N3OS B5403633 5-(4-ethoxyphenyl)-2-(ethylthio)-4-pyrimidinamine

5-(4-ethoxyphenyl)-2-(ethylthio)-4-pyrimidinamine

Cat. No. B5403633
M. Wt: 275.37 g/mol
InChI Key: VAXRJYDAUZOPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-ethoxyphenyl)-2-(ethylthio)-4-pyrimidinamine is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-2-(ethylthio)-4-pyrimidinamine is not well understood. However, it has been proposed that this compound may exert its therapeutic effects by inhibiting specific enzymes or receptors involved in disease progression.
Biochemical and Physiological Effects
Studies have shown that 5-(4-ethoxyphenyl)-2-(ethylthio)-4-pyrimidinamine exhibits significant biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-ethoxyphenyl)-2-(ethylthio)-4-pyrimidinamine in lab experiments is its high potency and selectivity. This compound has been shown to exhibit activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using this compound is its poor solubility, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 5-(4-ethoxyphenyl)-2-(ethylthio)-4-pyrimidinamine. One potential direction is the development of novel derivatives with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity profile of this compound in vivo.
Conclusion
In conclusion, 5-(4-ethoxyphenyl)-2-(ethylthio)-4-pyrimidinamine is a synthetic compound that has shown promising results in scientific research. Its potential applications in the field of medicine make it an attractive candidate for drug development. However, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 5-(4-ethoxyphenyl)-2-(ethylthio)-4-pyrimidinamine involves the reaction of 4-ethoxybenzaldehyde with ethylthioacetic acid followed by the addition of guanidine hydrochloride. The resulting product is then treated with hydrogen peroxide and sodium hydroxide to yield the final product.

Scientific Research Applications

5-(4-ethoxyphenyl)-2-(ethylthio)-4-pyrimidinamine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and antimicrobial activities. Additionally, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-(4-ethoxyphenyl)-2-ethylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-3-18-11-7-5-10(6-8-11)12-9-16-14(19-4-2)17-13(12)15/h5-9H,3-4H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXRJYDAUZOPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C(N=C2N)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethoxyphenyl)-2-ethylsulfanylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.